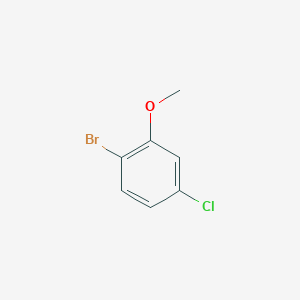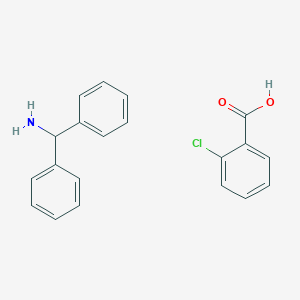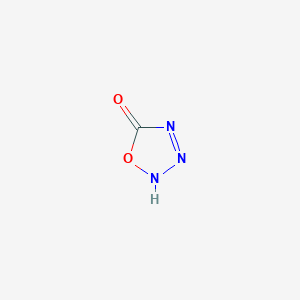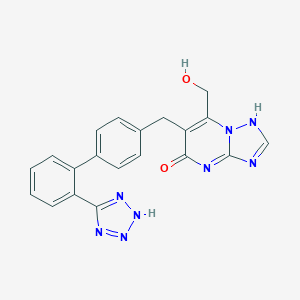
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, also known as TAP, is a novel compound that has attracted significant attention in the scientific research community due to its potential therapeutic applications. TAP is a small molecule that belongs to the class of triazolopyrimidine derivatives, and it possesses a unique chemical structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell growth, inflammation, and immune response. (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been shown to inhibit the activity of various kinases, including AKT, MAPK, and JNK, which are involved in cell proliferation and survival. (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which play a critical role in the pathogenesis of inflammatory diseases.
Efectos Bioquímicos Y Fisiológicos
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has also been shown to modulate the immune response by regulating the production of cytokines and chemokines. Additionally, (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is its unique chemical structure, which makes it a promising candidate for drug development. (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has also been shown to have a high degree of selectivity and potency, which makes it an attractive target for therapeutic applications. However, one of the limitations of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One of the key areas of focus is the optimization of the synthesis method to improve the yield and purity of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. Additionally, further studies are needed to fully elucidate the mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- and its potential therapeutic applications in various diseases. Future research should also focus on improving the bioavailability and pharmacokinetic properties of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- to enhance its efficacy in vivo. Overall, (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- represents a promising candidate for drug development, and further research in this area is warranted.
Métodos De Síntesis
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been achieved through various methods, including the use of microwave-assisted reactions, one-pot multicomponent reactions, and click chemistry. One of the most commonly used methods for synthesizing (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves the reaction of 5-amino-1,2,4-triazole with 5-bromo-2-chloropyrimidine in the presence of a base and a catalyst. This reaction yields (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- as a white crystalline solid with a high yield and purity.
Aplicaciones Científicas De Investigación
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and infectious diseases. In cancer research, (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and cell cycle arrest. (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has also been studied for its anti-inflammatory properties, and it has been shown to reduce inflammation in animal models of rheumatoid arthritis and other inflammatory diseases. Additionally, (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been investigated as a potential treatment for infectious diseases, including viral and bacterial infections.
Propiedades
Número CAS |
168153-00-2 |
|---|---|
Nombre del producto |
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(hydroxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
Fórmula molecular |
C20H16N8O2 |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
7-(hydroxymethyl)-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C20H16N8O2/c29-10-17-16(19(30)23-20-21-11-22-28(17)20)9-12-5-7-13(8-6-12)14-3-1-2-4-15(14)18-24-26-27-25-18/h1-8,11,29H,9-10H2,(H,21,22,23,30)(H,24,25,26,27) |
Clave InChI |
RDDHQCVFOXNLEM-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CC3=C(N4C(=NC3=O)N=CN4)CO)C5=NNN=N5 |
SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CC3=C(N4C(=NC=N4)NC3=O)CO)C5=NNN=N5 |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CC3=C(N4C(=NC3=O)N=CN4)CO)C5=NNN=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



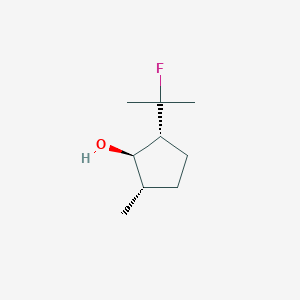
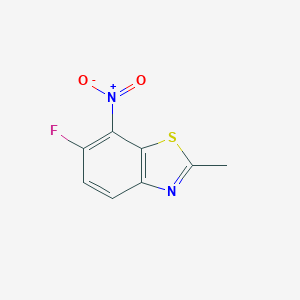
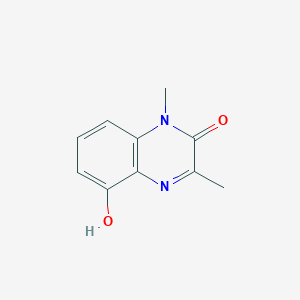
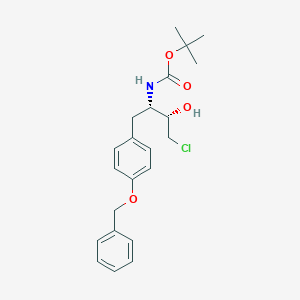
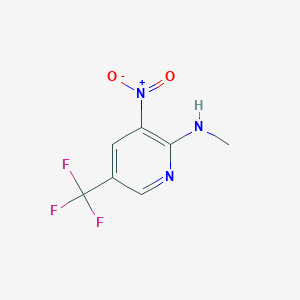
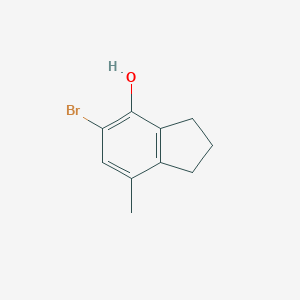
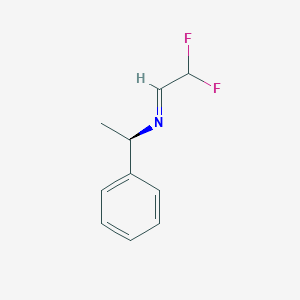
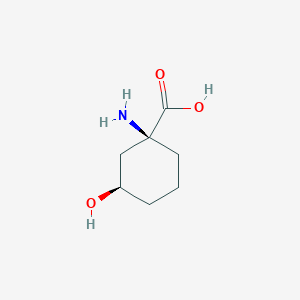
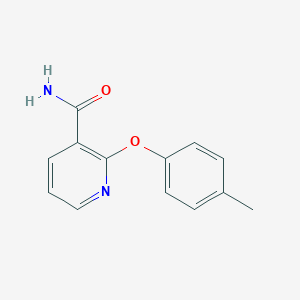
![Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate](/img/structure/B64521.png)
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B64524.png)
